1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Overview
Description
1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a chloropyridazinyl moiety. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine typically involves the reaction of 3,6-dichloropyridazine with tert-butyl piperazine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Deprotected Amine: Removal of the Boc group yields 4-(6-chloropyridazin-3-yl)piperazine.
Scientific Research Applications
1-Boc-4-(6-chloropyridazin-3-yl)piperazine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is not extensively documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar synthetic applications.
4-(6-chloropyridazin-3-yl)piperazine: The deprotected form of the compound, which may exhibit different reactivity and biological activity.
Uniqueness: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is unique due to the presence of both the Boc protecting group and the chloropyridazinyl moiety, which confer specific reactivity and potential biological activity that are not found in simpler piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXODQAAOQHDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620221 | |
Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492431-11-5 | |
Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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